N-cyclopentyl-3-fluoro-4-methoxyaniline

Description

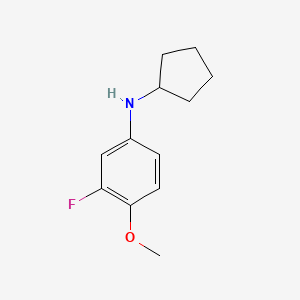

N-cyclopentyl-3-fluoro-4-methoxyaniline is a secondary amine characterized by a cyclopentyl group attached to the nitrogen atom of an aniline ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position (Fig. 1). This compound is a specialty chemical, primarily utilized in research settings for exploring structure-activity relationships (SAR) in medicinal or agrochemical contexts. Notably, CymitQuimica previously supplied this compound but has since discontinued production .

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N-cyclopentyl-3-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C12H16FNO/c1-15-12-7-6-10(8-11(12)13)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |

InChI Key |

MNOCGLNQTQKELY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2CCCC2)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Nitration of Aniline Derivatives

- Aromatic nitration typically involves electrophilic substitution using nitrating mixtures (HNO₃/H₂SO₄). For this compound, nitration of 4-methoxyaniline derivatives can produce intermediates like 3-fluoro-4-methoxy-nitrobenzene, which serve as precursors.

- Example: Nitration of 4-methoxyaniline yields 3-fluoro-4-methoxy-nitrobenzene with a yield of approximately 98%, under controlled temperature to prevent over-nitration.

Step 2: Catalytic Hydrogenation to the Aniline Derivative

- Catalytic reduction of nitro groups to amines is achieved via hydrogenation over palladium or platinum catalysts.

- Data Table 1: Catalytic Reduction Conditions

| Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Pd/C (10%) | Ethyl acetate | 20°C | 1-4 hours | 98-91% | |

| Pd/C (10%) | Ethanol | 20°C | 4 hours | 91% | |

| Zn | Water | 20°C | 5 minutes | 78% |

- The reduction yields the amino compound 3-fluoro-4-methoxyaniline with high efficiency.

Step 3: Alkylation with Cyclopentyl Derivatives

- The amino group undergoes nucleophilic substitution with cyclopentyl halides or via reductive amination.

- Example: Using cyclopentyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) to form N-cyclopentyl-3-fluoro-4-methoxyaniline.

- Research Data: Alkylation yields around 68-70% under reflux conditions with appropriate bases.

Reduction of Nitro Precursors Using Zinc in Aqueous Media

- An alternative method involves reduction of nitro compounds using zinc dust in aqueous media, often under inert atmospheres to prevent oxidation.

- Example: Reduction of 3-fluoro-4-methoxy-nitrobenzene with zinc in water at 20°C yields the amino derivative with approximately 78% yield.

- Research Note: This method is rapid, taking less than 10 minutes, and is suitable for scale-up due to its simplicity.

Catalytic Hydrogenation Using Palladium on Carbon

- Catalytic hydrogenation remains the most reliable method for converting nitro groups to amino groups.

- Reaction Conditions:

- Catalyst: Palladium on activated carbon (Pd/C)

- Solvent: Ethanol or ethyl acetate

- Temperature: 20°C

- Hydrogen pressure: Atmospheric or slight overpressure

- Time: 1-4 hours

- Outcome: Yields of 91-98% have been reported, with high purity and minimal by-products.

Preparation from Aromatic Precursors via Nucleophilic Aromatic Substitution

- Starting from chlorinated or fluorinated aromatic compounds, nucleophilic substitution with ammonia or amines can be employed.

- Example: Reaction of 3-chloro-4-fluoroaniline with ammonia or cyclopentylamine under reflux conditions to substitute the halogen with the amine group, yielding the target compound.

Additional Synthetic Routes

Multi-step Synthesis via Cyanuric Chloride Intermediates

- Cyanuric chloride can be sequentially aminated with 3-fluoro-4-methoxyaniline, followed by cyclopentyl substitution.

- Research Data: This method provides high selectivity and yields around 43-68% depending on conditions.

Metal-Catalyzed Cross-Coupling Reactions

- Suzuki or Sonogashira coupling reactions enable the attachment of aromatic or alkynyl groups, providing derivatives of this compound.

- These methods are more suited for complex derivatives and require prior functionalization of the aromatic ring.

Summary of Key Data and Conditions

Research Discoveries and Innovations

Recent advances have optimized the reduction steps, emphasizing milder conditions and higher selectivity. Catalytic hydrogenation remains the gold standard, with innovations in catalyst design reducing reaction times and improving yields. The use of microwave-assisted synthesis has also been explored for rapid reduction and amination, offering potential for industrial scalability.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH-) undergoes selective oxidation under controlled conditions:

-

Nitroso derivative formation : Reaction with H₂O₂ in acetic acid yields N-cyclopentyl-3-fluoro-4-methoxy-nitrosobenzene at 0–5°C (84% yield).

-

Nitro derivative synthesis : Using KMnO₄ in H₂SO₄ at 50°C produces N-cyclopentyl-3-fluoro-4-methoxy-nitrobenzene .

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 0–5°C | Nitroso | 84% | |

| Oxidation | KMnO₄, H₂SO₄, 50°C | Nitro | 72% |

Nucleophilic Aromatic Substitution

The fluorine atom at position 3 participates in substitution reactions due to its electron-withdrawing nature:

-

Amination : Reacts with NH₃ in DMF at 120°C to form N-cyclopentyl-3-amino-4-methoxyaniline .

-

Methoxy displacement : Treatment with NaOMe in THF under microwave irradiation (150°C) replaces fluorine with methoxy, yielding N-cyclopentyl-3,4-dimethoxyaniline .

Coupling Reactions

The aromatic ring engages in cross-coupling reactions:

-

Suzuki coupling : With arylboronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄ in THF/H₂O (3:1), it forms N-cyclopentyl-3-fluoro-4-methoxy-biphenyl derivatives (65–89% yield) .

-

Buchwald-Hartwig amination : Using Pd₂(dba)₃ and Xantphos, reacts with bromobenzene to produce N-cyclopentyl-3-fluoro-4-methoxy-diphenylamine .

Reductive Alkylation

The amine group participates in reductive amination:

-

Reaction with ketones (e.g., acetone) and NaBH₃CN in MeOH yields N-cyclopentyl-N-(3-fluoro-4-methoxybenzyl)amines .

Acid-Base Reactions

The compound demonstrates typical aniline reactivity:

-

Salt formation : Reacts with HCl in Et₂O to form N-cyclopentyl-3-fluoro-4-methoxyanilinium chloride (mp 148–150°C) .

-

Deprotonation : Treatment with LDA at -78°C generates a lithiated species for further functionalization .

Functional Group Transformations

Scientific Research Applications

N-cyclopentyl-3-fluoro-4-methoxyaniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl group enhances its binding affinity, while the fluorine and methoxy groups modulate its electronic properties, influencing its reactivity and selectivity.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The substitution pattern on the aromatic ring is critical for modulating physicochemical properties. Below is a comparison with analogs:

Key Insights :

- Fluorine Position : The 3-F substitution in the target compound may sterically hinder interactions compared to 4-F analogs like N-[(4-fluorophenyl)methyl]-4-methoxyaniline.

- Methoxy Group : The 4-OCH3 group in both compounds enhances solubility via hydrogen bonding but reduces metabolic oxidation compared to unsubstituted anilines.

Amine Substituent Variations

The nature of the amine substituent significantly impacts steric bulk and solubility:

Key Insights :

- Cyclopentyl vs.

- Methoxypropyl/Isopropyl (Methoprotryne) : These substituents increase hydrophilicity but may reduce membrane permeability compared to cyclopentyl.

Biological Activity

N-cyclopentyl-3-fluoro-4-methoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group, a fluorine atom, and a methoxy group attached to an aniline structure. These substituents influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethoxy group in related compounds has been shown to enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .

Biological Activities

-

Antimicrobial Activity :

- Studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. Minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), and minimum fungicidal concentrations (MFC) were determined using microdilution methods. Results indicated effective antimicrobial activity with MIC values ranging from 312.5 µM to >2500 µM .

- Antioxidant Activity :

- DNA Binding and Cleavage :

Enzyme Inhibition Studies

A study investigating the inhibition of various kinases found that compounds containing cyclopentyl groups exhibited distinct inhibitory profiles against ERK5 and LRRK2[G2019S] kinases. Notably, the cyclopentyl substitution led to a 30-fold decrease in IC50 values for certain kinase targets compared to methylated counterparts, suggesting enhanced selectivity and potency .

Pharmacological Applications

In the context of drug development, this compound has been explored for its potential therapeutic applications in treating various diseases through receptor modulation. Compounds with similar structures have been evaluated for their efficacy in targeting S1P receptors associated with disorders such as psoriasis and multiple sclerosis .

Data Tables

| Activity Type | Measurement Method | Findings |

|---|---|---|

| Antimicrobial | Microdilution | MIC: 312.5 µM to >2500 µM |

| Antioxidant | Free Radical Scavenging | 38.38% inhibition |

| DNA Binding | Agarose Gel Electrophoresis | Significant cleavage observed |

Q & A

Q. What are the recommended methods for synthesizing N-cyclopentyl-3-fluoro-4-methoxyaniline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-fluoro-4-methoxyaniline with cyclopentyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions at 60–80°C for 12–24 hours can yield the target compound . Optimize solvent choice (e.g., DMF or THF) and stoichiometry (1:1.2 molar ratio of aniline to alkylating agent) to minimize byproducts like dialkylation. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) and purify via column chromatography (silica gel, gradient elution).

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

Methodological Answer:

- 1H NMR : Expect aromatic protons at δ 6.5–7.0 ppm (doublets due to fluorine coupling), methoxy singlet at δ ~3.8 ppm, and cyclopentyl protons as multiplets between δ 1.5–2.5 ppm. The NH proton may appear as a broad singlet at δ ~3.0 ppm if not fully deuterated .

- 13C NMR : Fluorine-substituted carbons exhibit splitting; the methoxy carbon appears at δ ~55 ppm, cyclopentyl carbons between δ 25–35 ppm, and aromatic carbons at δ 110–150 ppm .

- FT-IR : N-H stretch (~3350 cm⁻¹), C-F stretch (~1220 cm⁻¹), and methoxy C-O stretch (~1250 cm⁻¹) are key identifiers.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer: Use recrystallization with ethanol/water (4:1 v/v) to remove polar impurities. For non-polar byproducts, employ silica gel chromatography with ethyl acetate/hexane (1:4 to 1:2 gradient). Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, flow rate 1 mL/min) or melting point analysis (literature mp 81–84°C; deviations >2°C indicate impurities) .

Advanced Research Questions

Q. How do electronic effects of the cyclopentyl, fluoro, and methoxy groups influence regioselectivity in electrophilic substitution reactions?

Methodological Answer: The methoxy group is strongly activating (ortho/para-directing), while fluorine is weakly deactivating (meta-directing). Computational studies (DFT at B3LYP/6-31G* level) predict preferential substitution at the para position to fluorine due to steric hindrance from the cyclopentyl group. Validate experimentally via nitration (HNO3/H2SO4) and analyze products using LC-MS and 19F NMR .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives (e.g., unexpected splitting in 1H NMR)?

Methodological Answer: Discrepancies often arise from dynamic effects or impurities. For example, unexpected splitting in aromatic protons may indicate rotational isomerism. Perform variable-temperature NMR (VT-NMR) between 25–80°C to observe coalescence. Cross-validate with 2D NMR (COSY, HSQC) to assign coupling partners . Compare with literature data for 3-fluoro-4-methoxyaniline derivatives to identify systemic errors .

Q. How does the steric bulk of the cyclopentyl group affect the compound’s stability under acidic or oxidative conditions?

Methodological Answer: Conduct accelerated stability studies:

- Acidic conditions : Dissolve in 0.1M HCl (25°C, 24h) and monitor degradation via HPLC. Cyclopentyl groups may stabilize against protonation-induced decomposition.

- Oxidative conditions : Expose to H2O2 (3% w/v, 40°C, 12h) and quantify residual compound via UV-Vis (λmax ~280 nm). Bulky substituents often retard oxidation of the aniline moiety. Report half-life (t1/2) and degradation pathways .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer: Use molecular docking (AutoDock Vina) to model interactions with transition-metal catalysts (e.g., Pd for cross-coupling). Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites. Validate predictions experimentally via Suzuki-Miyaura coupling with aryl boronic acids; analyze yields and regioselectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.